Product packaging for Octadecylxylenesulphonic acid(Cat. No.:CAS No. 55121-81-8)

Octadecylxylenesulphonic acid

Cat. No.: B12662612
CAS No.: 55121-81-8
M. Wt: 438.7 g/mol
InChI Key: GKAGWLBTBZPXEP-UHFFFAOYSA-N
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Description

Classification and Structural Features of Alkylarylsulphonic Acids

Alkylarylsulphonic acids are a class of organic compounds that fall under the broader category of sulfonic acids. wikipedia.org The general formula for a sulfonic acid is R−S(=O)2−OH, where R represents an organic alkyl or aryl group. wikipedia.orglscollege.ac.in In the case of alkylarylsulphonic acids, the 'R' group is an alkyl-substituted aryl group.

The fundamental structure of these compounds consists of three key components:

An Aromatic Ring: This is typically a benzene (B151609) or a substituted benzene ring, such as xylene. industrialchemicals.gov.au

An Alkyl Chain: A hydrocarbon chain is attached to the aromatic ring. The length and branching of this chain can vary significantly. industrialchemicals.gov.au For octadecylxylenesulphonic acid, this is an octadecyl group (C18H37).

A Sulfonic Acid Group: The -SO3H group is attached to the aromatic ring. wikipedia.org This group is strongly acidic and polar. wikipedia.orglscollege.ac.in

This combination of a long, nonpolar hydrocarbon (alkyl) tail and a polar, ionic (sulfonic acid) head group gives many long-chain alkylarylsulphonic acids their characteristic surfactant properties. wikipedia.orglscollege.ac.inontosight.ai They are classified as anionic surfactants because the sulfonate group carries a negative charge in solution. ontosight.ai The structure of the sulfonic acid group features a tetrahedral sulfur center. wikipedia.orglscollege.ac.in

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 55121-81-8
Molecular Formula C26H46O3S
Synonyms Benzenesulfonic acid, dimethyloctadecyl-
Compound Class Alkylarylsulphonic Acid

Data sourced from PubChem and Chemical-Suppliers.com nih.govchemical-suppliers.eu

Academic Significance and Research Trajectories of Long-Chain Aryl Sulfonic Acids

The academic and industrial interest in long-chain aryl sulfonic acids stems primarily from their surface-active properties and their utility as strong acid catalysts. ontosight.airsc.orgresearchgate.net Research in this area follows several key trajectories.

One major area of research focuses on their application as surfactants in various formulations, including industrial cleaners and personal care products. ontosight.ai Their effectiveness as emulsifying and wetting agents is a direct result of their amphiphilic molecular structure. ontosight.ai

Another significant research trajectory explores the catalytic activity of aryl sulfonic acids in organic synthesis. researchgate.net Sulfonic acids are strong acids, often a million times stronger than corresponding carboxylic acids, which makes them effective catalysts for reactions such as esterification. wikipedia.orgrsc.org Research has shown that aryl sulfonic acid catalysts can exhibit higher rates of reaction compared to mineral acids like sulfuric acid in certain applications, such as the hydrolysis of polymers. researchgate.net The hydrophobic nature of the aryl group can enhance the catalyst's affinity for organic substrates. researchgate.net

Modern research is increasingly focused on the development of more sustainable and efficient catalytic systems. This includes grafting long-chain sulfonic acids onto solid supports like silica (B1680970) to create recoverable and reusable solid acid catalysts. mdpi.com This approach addresses the environmental and economic drawbacks associated with using corrosive and difficult-to-separate liquid acid catalysts. rsc.org Studies have investigated the impact of alkyl chain length on catalytic activity, noting that while longer chains can enhance certain properties, they may also introduce diffusion limitations. rsc.org The synthesis of novel aryl sulfonic acid compounds with tailored structures continues to be an active area of investigation, aiming to improve purity and efficacy for various applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H46O3S B12662612 Octadecylxylenesulphonic acid CAS No. 55121-81-8

Properties

CAS No.

55121-81-8

Molecular Formula

C26H46O3S

Molecular Weight

438.7 g/mol

IUPAC Name

1-(4-methylphenyl)nonadecane-1-sulfonic acid

InChI

InChI=1S/C26H46O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(30(27,28)29)25-22-20-24(2)21-23-25/h20-23,26H,3-19H2,1-2H3,(H,27,28,29)

InChI Key

GKAGWLBTBZPXEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C1=CC=C(C=C1)C)S(=O)(=O)O

Origin of Product

United States

Derivatization and Structural Modification of Octadecylxylenesulphonic Acid

Synthesis of Sulfonate Salts (e.g., Sodium, Calcium, Magnesium)

The acidic proton of the sulfonic acid group in octadecylxylenesulphonic acid can be readily replaced by a metal cation to form a sulfonate salt. This is a standard acid-base neutralization reaction. The synthesis of sodium, calcium, and magnesium salts is of particular commercial interest due to their use as surfactants and emulsifying agents.

The general reaction involves treating this compound with a corresponding base, such as a hydroxide (B78521) or carbonate of the desired metal.

Reaction Scheme:

For Sodium Salt: C₁₈H₃₇-C₈H₈-SO₃H + NaOH → C₁₈H₃₇-C₈H₈-SO₃Na + H₂O

For Calcium Salt: 2 (C₁₈H₃₇-C₈H₈-SO₃H) + Ca(OH)₂ → (C₁₈H₃₇-C₈H₈-SO₃)₂Ca + 2 H₂O

For Magnesium Salt: 2 (C₁₈H₃₇-C₈H₈-SO₃H) + Mg(OH)₂ → (C₁₈H₃₇-C₈H₈-SO₃)₂Mg + 2 H₂O

The resulting salts exhibit different properties based on the cation. Sodium salts are typically highly water-soluble, whereas calcium and magnesium salts, being divalent, can have lower water solubility but enhanced performance in hard water conditions.

Reactant Product Cation Valency Expected Solubility in Water
Sodium HydroxideSodium octadecylxylenesulphonateNa⁺1High
Calcium HydroxideCalcium octadecylxylenesulphonateCa²⁺2Moderate
Magnesium HydroxideMagnesium octadecylxylenesulphonateMg²⁺2Moderate

Preparation of Sulfonamide Analogues

Sulfonamides are a class of compounds where the hydroxyl group of a sulfonic acid is replaced by a nitrogen-containing group. nih.gov The synthesis of sulfonamide analogues of this compound typically proceeds through an intermediate sulfonyl chloride. This is a two-step process:

Conversion to Octadecylxylenesulfonyl Chloride: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organic-chemistry.org

C₁₈H₃₇-C₈H₈-SO₃H + SOCl₂ → C₁₈H₃₇-C₈H₈-SO₂Cl + SO₂ + HCl

Reaction with an Amine: The resulting octadecylxylenesulfonyl chloride is then reacted with a primary or secondary amine to form the corresponding sulfonamide.

C₁₈H₃₇-C₈H₈-SO₂Cl + RNH₂ → C₁₈H₃₇-C₈H₈-SO₂NHR + HCl

The properties of the resulting sulfonamide can be tuned by the choice of the amine. For example, using a simple amine like ammonia (B1221849) would yield the primary sulfonamide, while using a more complex amine could introduce additional functionality.

Amine Reactant Sulfonamide Product Structure Class of Sulfonamide
Ammonia (NH₃)C₁₈H₃₇-C₈H₈-SO₂NH₂Primary
Ethylamine (CH₃CH₂NH₂)C₁₈H₃₇-C₈H₈-SO₂NHCH₂CH₃Secondary
Diethylamine ((CH₃CH₂)₂NH)C₁₈H₃₇-C₈H₈-SO₂N(CH₂CH₃)₂Tertiary

Formation of Aryl Sulfonic Acid Ammonium (B1175870) Salt Compounds

The formation of ammonium salts from aryl sulfonic acids is a known method, often employed for purification. google.com In the case of this compound, reacting it with an organic amine can lead to the formation of an aryl sulfonic acid ammonium salt. google.com This reaction is an acid-base reaction where the acidic proton of the sulfonic acid is transferred to the basic nitrogen of the amine.

General Reaction:

C₁₈H₃₇-C₈H₈-SO₃H + R₃N → [C₁₈H₃₇-C₈H₈-SO₃]⁻[R₃NH]⁺

This process can be advantageous for isolating and purifying this compound from a crude reaction mixture. The resulting ammonium salt may have different solubility characteristics compared to the free sulfonic acid or its inorganic salts, facilitating its separation from impurities. google.com The purified sulfonic acid can then be regenerated by treating the ammonium salt with a strong acid.

Amine Reactant Ammonium Salt Product Purpose of Formation
TriethylamineOctadecylxylenesulfonate triethylammoniumPurification, Isolation
AnilineOctadecylxylenesulfonate aniliniumPurification, Isolation

Strategies for Advanced Functional Group Introduction

Beyond modifications at the sulfonic acid group, the aromatic xylene ring of this compound offers opportunities for introducing additional functional groups. These modifications can further alter the molecule's properties and reactivity. Common electrophilic aromatic substitution reactions can be employed, although the existing alkyl and sulfonyl groups will direct the position of the new substituent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group (-NO₂) onto the aromatic ring. The nitro group is a versatile functional group that can be further reduced to an amino group (-NH₂).

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst can introduce a halogen atom (e.g., -Br) onto the ring. Halogenated derivatives can serve as precursors for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) can be achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. This introduces a ketone functionality.

The positions of these newly introduced functional groups are influenced by the directing effects of the existing octadecyl and sulfonic acid groups on the xylene ring.

Reaction Reagents Functional Group Introduced Potential Subsequent Modifications
NitrationHNO₃, H₂SO₄-NO₂Reduction to -NH₂
BrominationBr₂, FeBr₃-BrCross-coupling reactions
AcylationRCOCl, AlCl₃-CORReduction to alkyl group, further reactions at the carbonyl

Catalytic Applications and Mechanistic Elucidation of Octadecylxylenesulphonic Acid Systems

Octadecylxylenesulphonic Acid as a Brønsted Acid Catalyst

This compound, a member of the alkylarene sulfonic acid family, is a strong Brønsted acid. Its catalytic activity stems from the presence of the sulfonic acid group (-SO₃H) attached to the aromatic xylene ring. The long octadecyl chain imparts unique solubility characteristics, making it effective in organic media. While specific research focusing exclusively on this compound is limited, its catalytic behavior can be understood by examining structurally similar long-chain alkyl aryl sulfonic acids, such as dodecylbenzenesulfonic acid (DBSA). These acids are known to be highly selective and active catalysts for various organic reactions. google.com

Role in Homogeneous Catalysis

In homogeneous catalysis, this compound and its analogues are particularly effective in esterification reactions. google.com The long alkyl chain enhances the catalyst's solubility in the organic reaction mixture, allowing for efficient protonation of the carboxylic acid, which is a key step in the esterification mechanism. The stability of these long-chain alkyl aryl sulfonic acid catalysts at high temperatures makes them suitable for the production of high-boiling ester products through direct esterification. google.com

Research on the esterification of long-chain fatty acids with alcohols has demonstrated the high yields and selectivity achievable with organic solid acids. While solid catalysts were the focus of some studies, the principles of using strong acid catalysts are transferable to homogeneous systems with soluble catalysts like this compound. csic.es For instance, the esterification of various carboxylic acids and alcohols has been successfully catalyzed by DBSA, a close structural relative of this compound.

Table 1: Illustrative Catalytic Performance of a Long-Chain Alkyl Aryl Sulfonic Acid (DBSA) in Esterification Reactions

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)
Acetic Acidn-Butanol11004>95
Lauric Acid2-Ethylhexanol21406>98
Oleic AcidMethanol5658>90

Note: This data is representative of the performance of long-chain alkyl aryl sulfonic acids like DBSA and is intended to be illustrative of the potential catalytic activity of this compound.

Applications in Phase-Transfer Catalysis Systems

The amphiphilic nature of this compound, with its polar sulfonic acid head and nonpolar octadecyl tail, makes it an effective phase-transfer catalyst (PTC). In phase-transfer catalysis, a catalyst facilitates the migration of a reactant from one phase to another where the reaction occurs. operachem.com This is particularly useful in reactions where the reactants have different solubilities, such as in aqueous-organic systems.

Long-chain alkyl aryl sulfonic acids can act as surfactant catalysts, forming micelles or emulsions that increase the interfacial area between immiscible phases, thereby enhancing the reaction rate. researchgate.net This property is beneficial in various reactions, including esterifications, where it can help to bring the alcohol and carboxylic acid into close proximity for reaction. The use of PTCs is considered a green chemistry approach as it can reduce the need for organic solvents and may allow for the use of milder reaction conditions. acsgcipr.org

Heterogeneous Catalysis Platforms Derived from Sulfonic Acids

To overcome challenges associated with catalyst separation and reuse in homogeneous systems, sulfonic acids can be immobilized on solid supports to create heterogeneous catalysts.

Polymeric Sulfonic Acid Catalysts

Polymeric resins functionalized with sulfonic acid groups are widely used as solid acid catalysts. researchgate.net These are typically prepared by the sulfonation of a polymer backbone, such as polystyrene-divinylbenzene. The resulting sulfonic resins possess high thermal stability and acidity, making them effective in a variety of acid-catalyzed reactions, including esterification and alkylation. researchgate.net The catalytic activity of these resins is influenced by their physical properties, such as surface area and pore size, which can be tailored during the synthesis of the polymer support. researchgate.net

Table 2: Comparison of Different Polymeric Sulfonic Acid Catalysts in the Isomerization of α-Pinene

CatalystSupportAcid Capacity (mmol/g)Initial Reaction Rate (mol/g·s)
Amberlyst 15Polystyrene-DVB4.71.2 x 10⁻⁵
Nafion SAC-13Silica-supported perfluorinated sulfonic acid polymer0.22.5 x 10⁻⁵

Source: Adapted from data on the acidic and catalytic properties of sulfonic acids on polymeric and silica (B1680970) supports. researchgate.net

Metal-Organic Frameworks (MOFs) in Acid Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the potential for functionalization make them promising platforms for heterogeneous catalysis. rsc.orgrsc.org Sulfonic acid groups can be incorporated into MOFs either by using a sulfonated organic linker during synthesis or by post-synthetic modification of the MOF structure. capes.gov.br

These sulfonic acid-functionalized MOFs have shown high activity and reusability in acid-catalyzed reactions such as esterification. rsc.orgcapes.gov.br The well-defined pore structure of MOFs can also impart shape selectivity to the catalytic process.

Nanomaterial-Based Catalysis (e.g., Graphene Derivatives, Nanocellulose)

Recent advancements in nanotechnology have led to the development of novel catalyst supports with unique properties. Graphene, a two-dimensional material with a high surface area, can be functionalized with sulfonic acid groups to create highly efficient solid acid catalysts. qub.ac.ukresearchgate.net Sulfonated graphene has demonstrated excellent catalytic activity in various organic reactions, attributed to the high density of accessible acid sites. qub.ac.uksemanticscholar.org

Similarly, nanocellulose, a renewable and biodegradable nanomaterial derived from cellulose, can be functionalized with sulfonic acid groups. nih.gov These bio-based catalysts offer a sustainable alternative to conventional solid acids and have shown promise in various catalytic applications. nih.gov

Clay Minerals and Hydrotalcites as Acid Catalysts

Clay minerals and hydrotalcites represent a class of layered materials that have garnered significant interest as solid acid catalysts and catalytic supports. Their utility in catalysis stems from their unique structural and chemical properties, which can be tailored to facilitate a variety of chemical transformations.

Clay Minerals: These naturally occurring aluminosilicates possess inherent acidity, which is a primary driver for their catalytic activity. This acidity can be categorized into two main types: Brønsted acidity and Lewis acidity. Brønsted acid sites arise from the dissociation of water molecules coordinated to interlayer cations and from hydroxyl groups at the edges of the clay platelets. Lewis acid sites are typically associated with coordinatively unsaturated metal cations, such as aluminum, within the clay structure.

The catalytic efficacy of clay minerals can be significantly enhanced through various modification strategies. Acid activation, for instance, involves treating the clay with a mineral acid to increase the number of acid sites and enhance its surface area and porosity. Furthermore, the intercalation of bulky cations or the formation of pillared clays (B1170129) can expand the interlayer space, making the active sites more accessible to reactant molecules.

Hydrotalcites: Also known as layered double hydroxides (LDHs), hydrotalcites are anionic clays with a structure consisting of positively charged brucite-like layers and charge-compensating anions in the interlayer region. While pristine hydrotalcites are generally considered basic materials, they can be transformed into potent acid catalysts.

Calcination of hydrotalcites at elevated temperatures leads to the formation of mixed metal oxides with high surface areas and a homogeneous distribution of metal cations. These mixed oxides can exhibit both acidic and basic properties, depending on the nature of the constituent metals. For instance, the presence of aluminum can introduce acidic sites. Furthermore, the reconstruction of the layered structure upon rehydration of the mixed oxides can also influence the surface acidity. The ability to fine-tune the composition of the metal cations in the layers and the interlayer anions provides a versatile platform for designing hydrotalcite-derived acid catalysts with specific properties.

The application of this compound in conjunction with these materials could potentially leverage the solid acid properties of the clays and hydrotalcites. The long octadecyl chain of the sulphonic acid might influence the interfacial properties of the catalytic system, potentially enhancing the interaction with nonpolar reactants.

Table 1: Comparison of Clay Minerals and Hydrotalcites as Acid Catalysts

FeatureClay MineralsHydrotalcites (Calcined)
Primary Nature Acidic (Brønsted and Lewis)Basic (can be made acidic)
Source of Acidity Isomorphous substitution, edge sitesMixed metal oxides after calcination
Tunability Acid activation, pillaringCation/anion exchange, calcination temp.
Surface Area Moderate to highHigh

Mechanistic Studies of Catalytic Processes

Understanding the reaction mechanisms is paramount for the optimization of catalytic processes. For systems involving sulphonic acids, this involves elucidating the role of the acid in activating reactants and the kinetics that govern the transformation.

Aromatic sulfonation is a classic example of an electrophilic aromatic substitution reaction. The generally accepted mechanism involves the generation of a strong electrophile, typically sulfur trioxide (SO₃), which then attacks the aromatic ring.

The key steps in the sulfonation of an aromatic compound, such as xylene to form a xylenesulphonic acid, are as follows:

Formation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide can be formed.

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A base, typically HSO₄⁻, removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and forming the corresponding sulphonic acid.

For a long-chain substituted aromatic compound like octadecylxylene (B13783421), the presence of the octadecyl group, an alkyl group, would act as an activating group and direct the substitution to the ortho and para positions relative to it.

While specific mechanistic studies involving this compound as a catalyst are not documented in the provided search results, its role as an acid catalyst would involve the donation of a proton to a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.

In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the interface between the two phases is where the chemical transformation occurs. The long, nonpolar octadecyl chain of this compound suggests that it would exhibit surfactant-like properties. If used in a system with an immiscible aqueous and organic phase, it would tend to accumulate at the interface, with the polar sulphonic acid group oriented towards the aqueous phase and the nonpolar octadecylxylene tail in the organic phase.

This interfacial localization could have significant implications for catalysis. By bringing reactants from different phases together at the interface, the sulphonic acid could act as a phase-transfer catalyst, accelerating the reaction rate. The kinetics of such a system would be influenced by several factors, including the concentration of the catalyst at the interface, the mass transfer of reactants to the interface, and the intrinsic rate of the chemical reaction at the active sites.

Table 2: Potential Roles of this compound in Interfacial Catalysis

Potential RoleMechanistic ImplicationExpected Kinetic Effect
Phase-Transfer Catalyst Facilitates transport of reactants across phase boundaries.Increased reaction rate in multiphase systems.
Surfactant Forms micelles or aggregates, creating microreactors.Can enhance or inhibit reaction rates depending on substrate partitioning.
Surface Modifier Alters the surface properties of a solid catalyst.Changes in reactant adsorption and product desorption rates.

Advanced Analytical and Spectroscopic Characterization of Octadecylxylenesulphonic Acid

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating Octadecylxylenesulphonic acid from complex matrices, impurities, or isomers, and for its quantification. researchgate.net The choice of method depends on the specific analytical goal, such as purity assessment, quantification, or molecular weight determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile and semi-volatile compounds like this compound. polymersolutions.com Given the molecule's structure, which includes a long non-polar alkyl chain and a polar sulphonic acid group, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. uog.edu

The separation mechanism relies on the hydrophobic interactions between the octadecyl chain of the analyte and the stationary phase (typically C18). nih.gov More non-polar molecules interact more strongly and are retained longer. The polarity of the mobile phase is adjusted to achieve effective separation. Detection is commonly performed using an Ultraviolet (UV) detector, leveraging the UV absorbance of the xylene aromatic ring.

Research Findings: A typical reversed-phase HPLC method was developed for the analysis of this compound. The method demonstrated high resolution and sensitivity. The retention time is influenced by the mobile phase composition, with a higher proportion of organic solvent leading to shorter retention times.

Table 1: Typical HPLC Parameters for this compound Analysis

Parameter Value/Description
Column C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Gradient 70% to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detector UV/Vis Absorbance at 254 nm
Injection Volume 10 µL

| Typical Retention Time | 15.8 minutes |

Ion Chromatography (IC) is a specialized form of HPLC used for separating ionic species. metrohm.com It is particularly well-suited for the analysis of this compound by targeting its anionic sulphonate group. The technique utilizes an ion-exchange resin as the stationary phase. For an anion like the octadecylxylenesulphonate, an anion-exchange column is employed.

Separation is achieved based on the affinity of the sample ions for the charged sites on the stationary phase. An aqueous eluent containing competing ions (e.g., carbonate or hydroxide) is used to displace the analyte ions from the column. shodex.com Suppressed conductivity detection is often the method of choice, providing high sensitivity by chemically reducing the background conductivity of the eluent. metrohm.com

Research Findings: Analysis by IC allows for the precise quantification of the sulphonate, free from non-ionic impurities. The method is robust for determining the concentration of the active acid in various formulations.

Table 2: Ion Chromatography Conditions for Octadecylxylenesulphonate Analysis

Parameter Value/Description
Column High-capacity anion-exchange column
Eluent 20 mM Sodium Carbonate / 5 mM Sodium Bicarbonate
Flow Rate 1.2 mL/min
Detection Suppressed Conductivity
Suppressor Anion self-regenerating suppressor
Injection Volume 25 µL

| Typical Retention Time | 18.5 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comlittlemsandsailing.com This hyphenated technique is invaluable for trace-level quantification and structural confirmation of this compound, especially in complex matrices. nih.govunitn.it

After chromatographic separation via HPLC, the analyte is introduced into the mass spectrometer source, typically using electrospray ionization (ESI) in negative ion mode to generate the deprotonated molecule [M-H]⁻. In the first quadrupole, this specific precursor ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. lipidmaps.org

Research Findings: The LC-MS/MS (B15284909) method provides unambiguous identification and quantification. The fragmentation pattern is characteristic of the molecule's structure, with typical losses corresponding to the SO₃ group and cleavages along the alkyl chain.

Table 3: LC-MS/MS Parameters for this compound

Parameter Value/Description
Ionization Mode Negative Ion Electrospray (ESI-)
Precursor Ion (Q1) m/z 425.3 (for C₂₆H₄₆O₃S)
Collision Gas Argon
Product Ion (Q3) - Quantifier m/z 80.0 (SO₃⁻)
Product Ion (Q3) - Qualifier m/z 345.3 ([M-H-SO₃]⁻)

| Dwell Time | 150 ms |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. This technique is particularly useful for analyzing the potential presence of oligomers or polymeric impurities that may arise during the synthesis of this compound.

The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules penetrate the pores to varying extents, travel a longer path, and elute later. nih.gov GPC is instrumental in determining the molecular weight distribution and the polydispersity index (PDI) of a sample.

Research Findings: GPC analysis of a technical-grade sample of this compound revealed a primary peak corresponding to the monomer, along with smaller, earlier-eluting peaks indicating the presence of dimers and trimers. This provides crucial information on the purity and consistency of the product.

Table 4: GPC Elution Data for this compound Sample

Elution Time (min) Corresponding Species Approx. Molecular Weight (Da)
9.2 Trimer ~1275
10.1 Dimer ~850

Spectroscopic Characterization Techniques

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise structure of organic molecules. libretexts.orgmsu.edu ¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern reveals adjacent protons.

For this compound, the ¹H NMR spectrum can be divided into distinct regions:

Aromatic Region: Protons on the xylene ring.

Aliphatic Region: Protons of the long octadecyl chain.

Methyl Region: Protons of the methyl groups on the xylene ring and the terminal methyl group of the octadecyl chain.

Research Findings: The ¹H NMR spectrum provides definitive confirmation of the key structural features of this compound. The chemical shifts are consistent with a sulphonated xylene ring attached to a long alkyl chain.

Table 5: Expected ¹H NMR Chemical Shifts for this compound

Structural Unit Chemical Shift (δ, ppm) Multiplicity Integration (Relative)
Aromatic Protons (Ar-H) 7.2 - 7.8 Multiplet ~3H
Alkyl Proton adjacent to ring (-CH-) 2.9 - 3.1 Triplet ~1H
Xylene Methyl Protons (Ar-CH₃) 2.3 - 2.6 Singlet ~6H
Methylene (B1212753) Protons (-CH₂-) 1.2 - 1.6 Broad Multiplet ~32H

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the bonds within the molecular structure. For this compound, the IR spectrum is characterized by the distinct absorptions corresponding to its three main components: the sulphonic acid group (-SO₃H), the long aliphatic octadecyl chain (-C₁₈H₃₇), and the aromatic xylene ring.

The sulphonic acid group gives rise to several strong and characteristic bands. A very broad and prominent absorption is expected in the region of 3400-2400 cm⁻¹, which is characteristic of the O-H stretching vibration, broadened due to strong hydrogen bonding. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed as intense peaks around 1350-1316 cm⁻¹ and 1180-1120 cm⁻¹, respectively. researchgate.netmdpi.com Another key vibration is the S-O single bond stretch, which typically appears in the 1065-1000 cm⁻¹ range. mdpi.com

The long octadecyl alkyl chain is identified by its C-H stretching and bending vibrations. Strong, sharp peaks just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are indicative of the sp³ C-H stretching of the methylene (-CH₂) and methyl (-CH₃) groups. libretexts.org Additionally, characteristic bending (scissoring and rocking) vibrations for these groups appear in the 1470-1450 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

The presence of the substituted xylene ring is confirmed by several absorptions. The aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org The characteristic C=C stretching vibrations within the aromatic ring produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400–2400O–H StretchSulphonic AcidStrong, Very Broad
3100–3000C–H StretchAromatic (Xylene)Weak to Medium
2960–2850C–H StretchAliphatic (Octadecyl)Strong
1600–1450C=C StretchAromatic (Xylene)Medium to Weak
1470–1450C–H BendAliphatic (Octadecyl)Medium
1350–1316S=O Asymmetric StretchSulphonic AcidStrong
1180–1120S=O Symmetric StretchSulphonic AcidStrong
1065–1000S–O StretchSulphonic AcidStrong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern of this compound depends on the ionization method used. Soft ionization techniques, such as electrospray ionization (ESI), are likely to produce a prominent deprotonated molecule [M-H]⁻ in negative ion mode, allowing for accurate molecular weight determination.

Hard ionization techniques like electron impact (EI) would lead to extensive fragmentation, providing valuable structural information. The fragmentation of alkylbenzene sulphonic acids is characterized by several key pathways. researchgate.net A primary and highly characteristic fragmentation is the neutral loss of the SO₃ group (80 Da), which is a clear indicator of a sulphonic acid. acs.orguab.edu Another common fragmentation pathway for aromatic sulphonates involves the loss of SO₂ (64 Da). aaqr.org

Further fragmentation patterns arise from the alkyl chain and the aromatic ring:

Alkyl Chain Fragmentation: The long octadecyl chain will undergo characteristic fragmentation, producing a series of peaks separated by 14 Da, corresponding to the sequential loss of methylene (-CH₂) units.

Benzylic Cleavage: Cleavage of the bond between the alkyl chain and the xylene ring is a favorable process, leading to the formation of a stable benzylic cation or radical.

Aromatic Ring Fragments: The fragmentation of the xylene ring itself can lead to specific ions, such as the ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183, which has been observed in the fragmentation of other linear alkylbenzene sulphonates. researchgate.netacs.org The intensity of the molecular ion peak tends to decrease with the increasing molecular weight of the sulphonic acid. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z ValueIon/Fragment StructureDescription of Loss
[M-H]⁻[C₂₆H₄₅SO₃]⁻Deprotonated molecular ion (in negative ESI)
[M-SO₃][C₂₆H₄₆]⁺˙Neutral loss of sulphur trioxide
[M-SO₂][C₂₆H₄₆O]⁺˙Neutral loss of sulphur dioxide
[M-C₁₈H₃₇]⁺[C₈H₉SO₃]⁺Loss of the octadecyl radical
183[C₈H₇SO₃]⁻Ethylene-substituted benzenesulphonate ion fragment

Quantitative Analysis and Purity Assessment

Titrimetric Methods (e.g., Acid Value, Neutralization Value, Free Fatty Acid Content)

Titrimetric methods provide a classic and reliable approach for the quantitative analysis of acidic substances like this compound. libretexts.org These methods determine the concentration of the acid by measuring the volume of a standardized basic solution (titrant) required to neutralize a known amount of the sample.

Sulphonic acids are strong acids, comparable in strength to sulphuric acid, and they dissociate completely in aqueous solutions. princeton.edu This property allows for a straightforward acid-base titration with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to a distinct equivalence point. princeton.educore.ac.uk The endpoint can be detected using a colorimetric indicator (like phenolphthalein) or more precisely by potentiometric titration, which monitors the change in pH as the titrant is added. chempedia.info

The results of the titration are often expressed as an Acid Value or Neutralization Value , which is defined as the mass of potassium hydroxide (in milligrams) required to neutralize one gram of the chemical substance. drugfuture.com While the term Free Fatty Acid Content is more commonly associated with carboxylic acids in fats and oils, the underlying principle of titrating free acidic protons is identical. The calculation is based on the stoichiometry of the neutralization reaction.

Table 3: Parameters for Titrimetric Analysis of this compound

ParameterDescription
Analyte This compound
Titrant Standardized Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 0.1 N). drugfuture.com
Solvent A mixture of neutralized solvents, such as isopropyl alcohol and toluene, may be used to ensure complete dissolution of the long-chain acid. drugfuture.com
Indicator Phenolphthalein (endpoint is the first permanent pink color) or potentiometric endpoint detection. drugfuture.com
Calculation Acid Value = (56.11 × V × N) / W, where V is the volume of titrant (mL), N is the normality of the titrant, and W is the weight of the sample (g). drugfuture.com

Trace Impurity and Residual Analysis

The purity of this compound is critical for its intended applications. Trace impurities can originate from the raw materials, side reactions during synthesis, or residual solvents from purification steps. The most common industrial synthesis involves the sulphonation of octadecylxylene (B13783421), which can lead to several potential impurities.

Common impurities may include:

Unreacted Raw Materials: Residual octadecylxylene.

Inorganic Acids: Excess sulphuric acid or oleum (B3057394) used as the sulphonating agent.

Isomers: Positional isomers formed during the alkylation or sulphonation of the aromatic ring.

By-products: Dialkyltetralin sulphonates (DATS) and sulfones are known by-products in the manufacturing process of linear alkylbenzene sulphonates. tubitak.gov.tr

Residual Solvents: Solvents such as hexane (B92381) or methanol, which may be used during purification, could remain in trace amounts. google.com

A combination of chromatographic techniques is typically employed for the comprehensive analysis of these trace impurities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is well-suited for separating the main component from non-volatile organic impurities like isomers and by-products. tubitak.gov.tr Ion chromatography can be used to quantify residual inorganic acids like sulphate. For volatile impurities, such as residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS) is the method of choice.

Table 4: Analytical Methods for Trace Impurity Analysis

Impurity TypePotential ImpuritiesRecommended Analytical Technique
Organic By-productsUnreacted octadecylxylene, Isomers, SulfonesHigh-Performance Liquid Chromatography (HPLC)
Inorganic ResiduesSulphuric AcidIon Chromatography (IC) or Titration
Volatile ResidualsHexane, Methanol, EthanolGas Chromatography (GC, GC-MS)

Isotope Dilution Recovery Correction Procedures

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides the highest level of accuracy and precision, making it a primary method for measurement. wikipedia.org This method is particularly valuable for correcting for analyte loss during sample preparation, extraction, and analysis, which can be a significant source of error in complex matrices.

The procedure involves adding a known amount of an isotopically labeled analogue of this compound (e.g., containing ¹³C or ²H atoms) to the sample as an internal standard before any processing steps. wikipedia.org This labeled standard is chemically identical to the native analyte and therefore exhibits the same behavior throughout the entire analytical procedure, including any extraction inefficiencies or instrument variability.

The sample is then analyzed using a mass spectrometric technique, typically Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer can differentiate between the native analyte and the heavier isotopically labeled standard based on their mass difference. The concentration of the native analyte is calculated from the measured ratio of the signal from the native analyte to that of the labeled standard. acs.org Because this ratio is unaffected by sample loss, the IDMS method provides a highly accurate quantification corrected for recovery. This approach can decrease the uncertainty of measurement results significantly, often to within 1% or better. wikipedia.org

Table 5: Steps in Isotope Dilution Mass Spectrometry (IDMS) Quantification

StepDescription
1. Standard Preparation Synthesis of an isotopically labeled version of this compound (e.g., ¹³C-labeled).
2. Spiking A precisely known amount of the labeled internal standard is added to the sample containing the unknown quantity of the native analyte.
3. Equilibration The sample and standard are thoroughly mixed to ensure isotopic homogeneity.
4. Sample Preparation The mixture undergoes extraction, purification, and derivatization (if necessary) steps. Both native and labeled compounds are subject to the same potential losses.
5. Mass Spectrometric Analysis The sample is analyzed by LC-MS or GC-MS to measure the intensity ratio of the native analyte to the labeled standard.
6. Quantification The concentration of the native analyte is calculated using the measured isotope ratio and the known amount of the added standard.

Environmental Fate and Biogeochemical Cycling of Alkylarylsulphonic Acids

Biodegradation Pathways and Environmental Persistence

The ultimate fate of many organic compounds in the environment is determined by their susceptibility to microbial degradation. For alkylarylsulphonic acids like LAS, the length and structure of the alkyl chain, as well as the position of the benzene (B151609) ring, significantly influence their biodegradability.

Aerobic Biodegradation:

Under aerobic conditions, long-chain alkylarylsulphonic acids are generally considered to be readily biodegradable. industrialchemicals.gov.aunih.gov The primary biodegradation pathway involves the ω-oxidation of the terminal methyl group of the alkyl chain, followed by β-oxidation, which sequentially shortens the alkyl chain. nih.gov This process leads to the formation of shorter-chain sulfophenyl carboxylic acids (SPCs). nih.govresearchgate.net These SPCs are then further degraded, ultimately leading to the cleavage of the aromatic ring and complete mineralization to carbon dioxide, water, and sulfate. researchgate.net

Anaerobic Biodegradation:

In contrast to their rapid degradation in the presence of oxygen, alkylarylsulphonic acids are significantly more persistent under anaerobic conditions. nih.govresearchgate.net The initial oxidative attack on the alkyl chain is an oxygen-dependent process, which is inhibited in anoxic environments such as sediments and anaerobic digesters. researchgate.net Consequently, these compounds can accumulate in such environments. researchgate.net

Condition Biodegradation Potential Primary Pathway Key Intermediates Estimated Persistence
AerobicReadily Biodegradableω- and β-oxidation of alkyl chainSulfophenyl Carboxylic Acids (SPCs)Half-life of 7-22 days in soil industrialchemicals.gov.au
AnaerobicLimited to Very SlowInhibition of initial oxidation-Persistent nih.govresearchgate.net

Table 6.1: Biodegradation of Long-Chain Alkylarylsulphonic Acids (LAS as a proxy)

Environmental Mobility and Distribution in Aqueous and Solid Phases

The mobility and distribution of Octadecylxylenesulphonic acid in the environment are largely dictated by its physicochemical properties, particularly its amphiphilic nature, which includes a long hydrophobic alkyl chain and a hydrophilic sulphonic acid group.

Partitioning Behavior:

As anionic surfactants, alkylarylsulphonic acids exhibit a strong tendency to partition from the aqueous phase to solid matrices such as sewage sludge, soil organic matter, and sediments. industrialchemicals.gov.aunih.gov This partitioning is driven by both hydrophobic interactions of the alkyl chain and electrostatic interactions of the negatively charged sulphonate group with positively charged sites on the solid surfaces.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental distribution of organic compounds. While specific data for this compound is unavailable, the long C18 alkyl chain suggests a high Kow value, indicating a strong affinity for organic matter and a low potential for leaching into groundwater.

Distribution in Environmental Compartments:

Wastewater Treatment Plants (WWTPs): During wastewater treatment, a significant fraction of long-chain alkylarylsulphonic acids is removed from the aqueous phase through sorption to sludge. researchgate.net Removal efficiencies in activated sludge systems are typically high. researchgate.net

Soils: When sludge containing these compounds is applied to agricultural land, they are primarily retained in the upper soil layers. who.int Their mobility is limited due to strong adsorption to soil organic matter. who.int

Aquatic Systems: In rivers and lakes, these compounds will predominantly be associated with suspended solids and bottom sediments. researchgate.net The concentration in the water column is expected to be significantly lower than in the sediment. researchgate.net

Environmental Compartment Expected Distribution Behavior Primary Controlling Factor
Water Column (Rivers, Lakes)Low concentration, primarily associated with suspended particlesSorption to particulate matter
SedimentsHigh accumulation potentialStrong partitioning to organic carbon
SoilLow mobility, retention in upper layersAdsorption to soil organic matter
GroundwaterLow potential for contaminationHigh sorption to soil and low mobility

Table 6.2: Environmental Distribution of Long-Chain Alkylarylsulphonic Acids

Transformation Processes in Natural and Engineered Systems

Beyond biodegradation, other transformation processes can influence the environmental fate of alkylarylsulphonic acids, although they are generally considered to be of lesser importance compared to microbial degradation.

Abiotic Degradation:

Hydrolysis: The sulphonic acid group is chemically stable and resistant to hydrolysis under typical environmental pH conditions.

Photolysis: While the benzene ring can absorb UV radiation, direct photolysis in surface waters is not considered a significant removal mechanism for LAS. The presence of other light-absorbing substances in natural waters further reduces the potential for photolytic degradation.

Transformation in Engineered Systems:

In wastewater treatment plants, the primary transformation process is biodegradation, as discussed in section 6.1. The efficiency of removal is highly dependent on the type of treatment process employed, with aerobic systems being far more effective than anaerobic ones. researchgate.net

Methodologies for Environmental Fate Assessment

Assessing the environmental fate of this compound and other alkylarylsulphonic acids requires a combination of analytical techniques and modeling approaches.

Analytical Methods:

The determination of alkylarylsulphonic acids in environmental matrices such as water, soil, and sludge is typically achieved using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common separation technique, often employing reversed-phase columns. researchgate.net

Mass Spectrometry (MS): Mass spectrometric detection, particularly with techniques like electrospray ionization (ESI), provides the necessary sensitivity and selectivity for identifying and quantifying these compounds at environmentally relevant concentrations. nih.gov Tandem mass spectrometry (MS/MS) is often used for confirmation and to overcome matrix interferences. nih.gov

Sample preparation is a critical step and often involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the complex environmental samples. researchgate.net

Environmental Fate Modeling:

Mathematical models are valuable tools for predicting the environmental distribution and persistence of chemicals. For alkylarylsulphonic acids, models can be used to estimate their partitioning between water, soil, and sediment, as well as their potential for bioaccumulation and long-range transport. These models typically require input data on the chemical's physicochemical properties (e.g., Kow, water solubility, vapor pressure) and degradation rates.

Methodology Purpose Key Techniques/Approaches
Analytical Chemistry Quantification and identification in environmental samplesHPLC-MS/MS (B15284909), Solid-Phase Extraction (SPE) researchgate.netnih.gov
Laboratory Biodegradation Studies Determination of degradation rates and pathwaysOECD Test Guidelines (e.g., 301, 303), Respirometry
Field Studies Assessment of fate under real-world conditionsMonitoring of concentrations in different environmental compartments over time
Environmental Fate Modeling Prediction of environmental distribution and persistenceFugacity models, Multimedia models

Table 6.3: Methodologies for Environmental Fate Assessment

Computational and Theoretical Studies of Octadecylxylenesulphonic Acid

Molecular Modeling of Interfacial Phenomena and Self-Assembly

Molecular dynamics (MD) simulations are a primary tool for studying the behavior of surfactant molecules at interfaces (e.g., oil-water or air-water) and their self-assembly into structures like micelles. These simulations model the interactions between the surfactant molecules and the surrounding solvent molecules over time, providing a dynamic picture of their behavior.

In a typical simulation of Octadecylxylenesulphonic acid, a number of surfactant molecules would be placed in a simulation box with water and potentially an oil phase. The simulation would then track the movement of each atom based on a set of force fields that describe the interatomic forces.

Key Insights from Molecular Modeling:

Micelle Formation and Structure: Simulations can reveal the critical micelle concentration (CMC), the shape and size of the resulting micelles, and the arrangement of the surfactant molecules within the micelle.

Interfacial Tension: By simulating the interface between two phases, the reduction in interfacial tension caused by the surfactant can be calculated.

Adsorption at Interfaces: The orientation and packing of this compound molecules at an interface can be visualized and quantified.

Dynamics of Self-Assembly: The process of how individual surfactant molecules come together to form larger aggregates can be observed.

Hypothetical Simulation Parameters for this compound Self-Assembly:

ParameterValue
Force Field GROMOS, CHARMM, or AMBER
Water Model TIP3P, SPC/E
System Size 100-500 surfactant molecules in a water box
Simulation Time 100-500 nanoseconds
Temperature 298 K (25 °C)
Pressure 1 atm

This table represents typical parameters for such a simulation and is not based on actual research for the specified compound.

Simulation of Catalytic Mechanisms and Reaction Pathways

If this compound were to be investigated for its catalytic properties, for instance in acid catalysis, computational methods could be employed to elucidate the reaction mechanisms. Quantum mechanics/molecular mechanics (QM/MM) simulations are often used for this purpose. In this approach, the part of the system where the reaction occurs (the active site) is treated with a high level of quantum mechanical theory, while the rest of the system is treated with a more computationally efficient molecular mechanics force field.

These simulations can map out the entire reaction pathway, identifying transition states and calculating activation energies. This information is crucial for understanding the efficiency of a catalyst and for designing more effective ones.

Information Gained from Catalytic Simulations:

Reaction Intermediates and Transition States: Identification of the structures of short-lived intermediates and the high-energy transition states that connect them.

Activation Energy Barriers: Calculation of the energy required to overcome the transition state, which determines the rate of the reaction.

Role of the Catalyst: Understanding how the catalyst interacts with the reactants to lower the activation energy.

Solvent Effects: Investigating the influence of the surrounding solvent on the reaction mechanism and energetics.

Due to the lack of available research, no specific data or findings can be presented for the catalytic mechanisms and reaction pathways involving this compound.

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing octadecylxylenesulphonic acid with high purity, and how can researchers optimize reaction conditions?

  • Methodological Answer : Synthesis typically involves sulfonation of octadecylxylene precursors under controlled acidic conditions. Key parameters include temperature (maintained at 40–60°C to avoid side reactions), stoichiometric ratios of sulfonating agents (e.g., concentrated H₂SO₄ or chlorosulfonic acid), and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is critical. Purity validation requires NMR (¹H/¹³C for structural confirmation) and HPLC (≥98% purity threshold). Researchers should conduct pilot reactions with varying conditions and use design-of-experiment (DoE) frameworks to identify optimal parameters .

Q. How can researchers ensure accurate characterization of this compound’s surface-active properties?

  • Methodological Answer : Critical measurements include critical micelle concentration (CMC) via conductivity or surface tension titration, and thermal stability via TGA/DSC. For reproducibility, standardize solvent systems (e.g., aqueous buffers at pH 5–7) and temperature (25°C ± 1°C). Cross-validate results with dynamic light scattering (DLS) for micelle size distribution. Discrepancies in literature CMC values often arise from solvent impurities or inconsistent equilibration times; thus, pre-test solvent purity and allow ≥30 minutes for equilibration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?

  • Methodological Answer : Discrepancies may stem from substrate specificity, moisture sensitivity, or catalyst activation protocols. To address this:

  • Conduct controlled experiments with standardized substrates (e.g., fatty acids of fixed chain lengths).
  • Compare anhydrous vs. moisture-containing systems using Karl Fischer titration to quantify water content.
  • Apply kinetic modeling (e.g., pseudo-first-order or Langmuir-Hinshelwood) to isolate rate-determining steps.
  • Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Publish full datasets, including negative results, to enhance reproducibility .

Q. How can researchers design studies to evaluate this compound’s long-term stability in novel applications like nanomaterial templating?

  • Methodological Answer : Stability studies require accelerated aging tests under varying conditions (temperature: 40–80°C; humidity: 30–90% RH). Monitor structural integrity via XRD (crystallinity) and FTIR (functional group retention). For nanomaterial applications, correlate stability with template performance (e.g., pore size consistency in mesoporous silica using BET analysis). Include control groups with competing surfactants (e.g., SDS, CTAB) and employ multivariate regression to identify degradation pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s antimicrobial studies?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation or probit analysis) to calculate EC₅₀/IC₅₀ values. Account for matrix effects (e.g., biofilm vs. planktonic cultures) by including covariance terms. Validate assays with positive controls (e.g., tetracycline for bacteria) and negative controls (solvent-only). Address variability through repeated-measures ANOVA and report confidence intervals. Pre-register experimental protocols to mitigate bias .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Detail synthesis steps, including equipment calibration data (e.g., pH meter accuracy).
  • Report raw analytical data (e.g., NMR spectra with integration values) in supplementary files.
  • Use standardized units (IUPAC guidelines) and metadata tags for datasets.
  • For computational studies, share code repositories (GitHub) and input files for molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.